molecular formula C21H19N3O3 B4418962 N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide

N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No.: B4418962
M. Wt: 361.4 g/mol
InChI Key: MVVZUWYLWHNWDC-UHFFFAOYSA-N
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Description

N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide is a chemical compound with the molecular formula C21H19N3O3 and a molecular weight of 361.39 g/mol . This compound is known for its unique structure, which includes an isonicotinamide moiety and an ethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide typically involves the reaction of 4-ethoxyaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide can be compared with other similar compounds, such as:

    N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)isonicotinamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide: This compound has a benzamide moiety instead of an isonicotinamide moiety, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[2-[(4-ethoxyphenyl)carbamoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-2-27-17-9-7-16(8-10-17)23-21(26)18-5-3-4-6-19(18)24-20(25)15-11-13-22-14-12-15/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVZUWYLWHNWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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